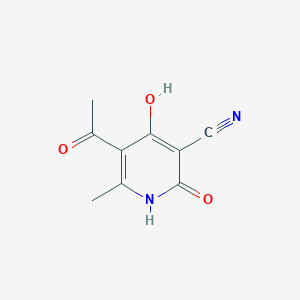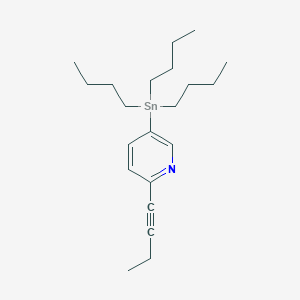
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 6-but-1-ynylpyridin-3-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane can be synthesized through the reaction of 6-but-1-ynylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as an intermediate in the formation of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tributyl-(6-but-1-ynylpyridin-3-yl)stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the electronic properties of the pyridinyl and but-1-ynyl groups, which can stabilize the tin-centered radicals.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyl(vinyl)tin: Used in palladium-catalyzed cross-coupling reactions.
Tributyl(chloromethyl)stannane: Employed in the synthesis of various organic compounds.
Uniqueness
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is unique due to the presence of the 6-but-1-ynylpyridin-3-yl group, which imparts specific electronic and steric properties that influence its reactivity and applications. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of scientific research .
Properties
Molecular Formula |
C21H35NSn |
|---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
tributyl-(6-but-1-ynylpyridin-3-yl)stannane |
InChI |
InChI=1S/C9H8N.3C4H9.Sn/c1-2-3-6-9-7-4-5-8-10-9;3*1-3-4-2;/h4,7-8H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
KLUHUDCUGJYIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


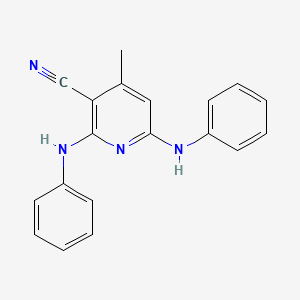


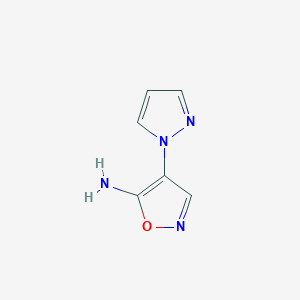
![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
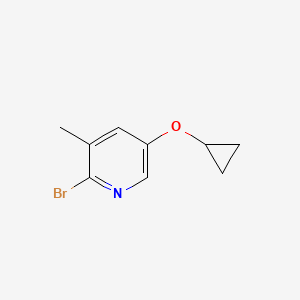
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

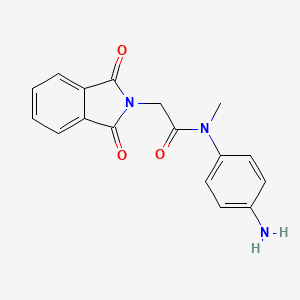
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)



